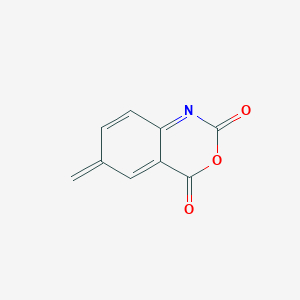
6-Methylidene-3,1-benzoxazine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylidene-3,1-benzoxazine-2,4-dione is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse biological activities and are used in the synthesis of various heterocyclic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylidene-3,1-benzoxazine-2,4-dione typically involves the reaction of 2-acetylaryl isocyanide with 2-alkoxypropene or 2-alkoxyethene in the presence of camphorsulfonic acid (CSA) as a catalyst . This reaction yields the desired benzoxazine compound in pure form. Another method involves the reaction of 2-acyl isocyanides with Eschenmoser’s salt .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic systems and reaction conditions as mentioned above.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methylidene-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine in acetic acid.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzoxazine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted benzoxazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-Methylidene-3,1-benzoxazine-2,4-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Methylidene-3,1-benzoxazine-2,4-dione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in electrophilic substitution reactions. It can also form complexes with metal ions, which can influence its reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-6-nitro-2H-3,1-benzoxazine-2,4-dione
- 2H-1,3-benzoxazine-2,4(3H)-dione
Comparison: 6-Methylidene-3,1-benzoxazine-2,4-dione is unique due to its methylidene group, which imparts distinct reactivity and biological activity compared to other benzoxazine derivatives. The presence of the methylidene group can influence the compound’s ability to undergo various chemical reactions and interact with biological targets .
Eigenschaften
Molekularformel |
C9H5NO3 |
|---|---|
Molekulargewicht |
175.14 g/mol |
IUPAC-Name |
6-methylidene-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C9H5NO3/c1-5-2-3-7-6(4-5)8(11)13-9(12)10-7/h2-4H,1H2 |
InChI-Schlüssel |
IQXZIETUCAEVGN-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C=CC2=NC(=O)OC(=O)C2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



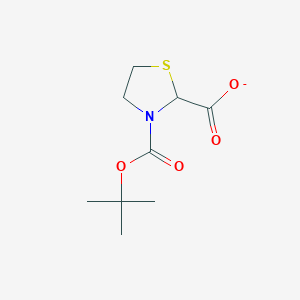
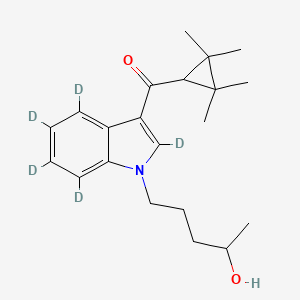
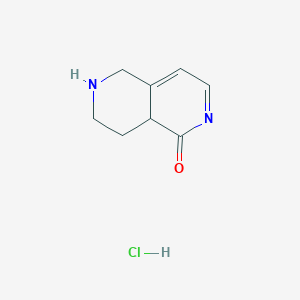


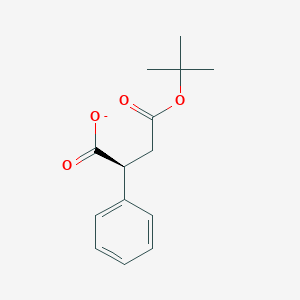

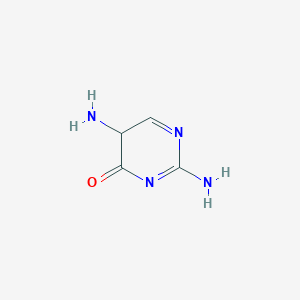
![6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-2(1H)-quinolinone](/img/structure/B12358465.png)
![8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B12358470.png)
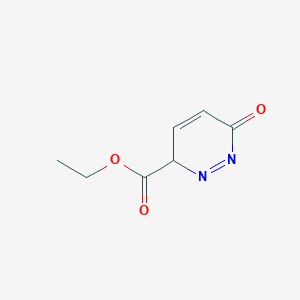
![2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12358477.png)
![1-[(4-Bromo-2,5-dimethoxyphenyl)methyl]-piperazine,dihydrochloride](/img/structure/B12358479.png)
